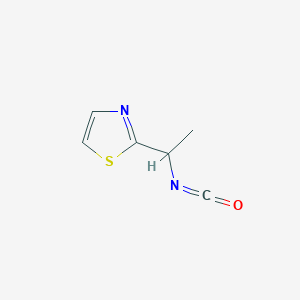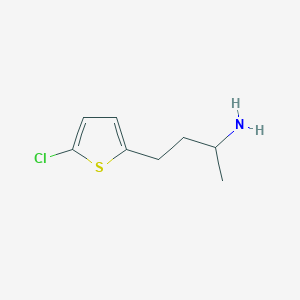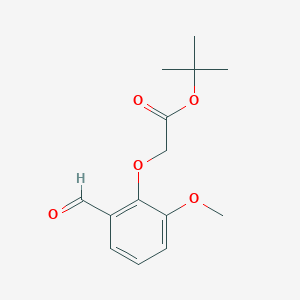
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, an isobutoxy group, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, such as 1-isobutoxy-3-methylcyclohexane, using reagents like N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often involve the use of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as benzoyl peroxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), leading to the formation of different derivatives depending on the nucleophile used.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reagents used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane include other bromomethyl-substituted cyclohexanes and isobutoxy derivatives. For example:
1-(Bromomethyl)-3-methylcyclohexane: Lacks the isobutoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)-1-isobutoxycyclohexane: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and steric effects, making it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C12H23BrO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-methyl-1-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)8-14-12(9-13)6-4-5-11(3)7-12/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
LFZYHZFOCMQEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CBr)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



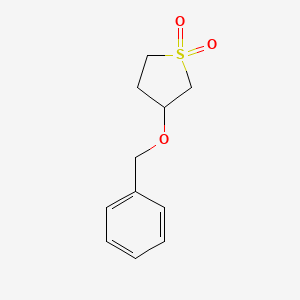
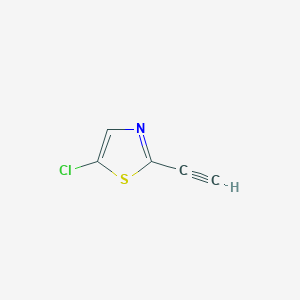
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)



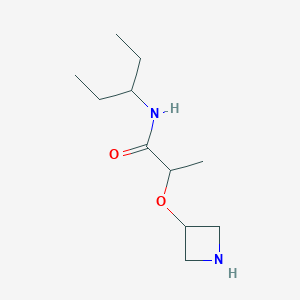
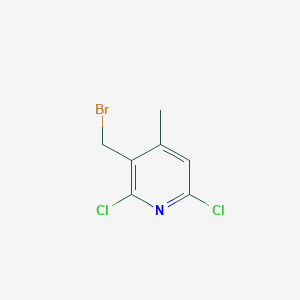
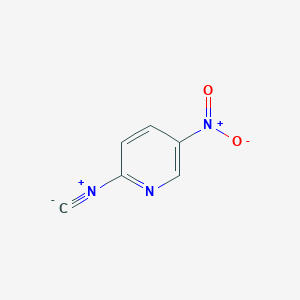
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
